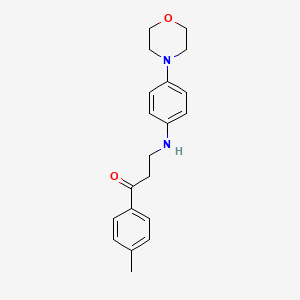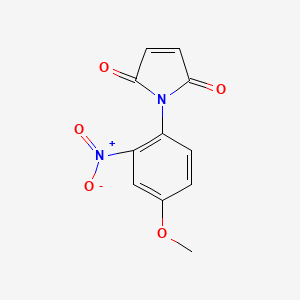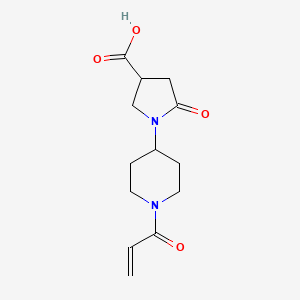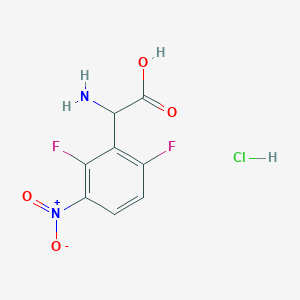![molecular formula C13H14FNO3 B2657965 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methoxyphenyl)methanone CAS No. 2034558-88-6](/img/structure/B2657965.png)
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methoxyphenyl)methanone” is a complex organic molecule. It contains a bicyclic structure (2-Oxa-5-azabicyclo[2.2.1]heptane), which is a type of organic compound containing two fused rings, one of which is an oxygen atom (oxa) and the other is a nitrogen atom (aza). The compound also contains a methoxyphenyl functional group, which is a phenyl ring (a variant of benzene) with a methoxy group (-OCH3) attached. The presence of a fluoro group indicates the presence of a fluorine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the bicyclic structure, the introduction of the methoxyphenyl group, and the incorporation of the fluorine atom. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bicyclic structure would likely impart a certain degree of rigidity to the molecule, while the methoxyphenyl group could contribute to its reactivity. The presence of a fluorine atom could also influence the compound’s properties, as fluorine is highly electronegative .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The bicyclic structure might undergo reactions typical of other cyclic compounds, while the methoxyphenyl group could participate in reactions characteristic of aromatic compounds. The fluorine atom might also play a role in the compound’s reactivity .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methoxyphenyl)methanone:
Pharmaceutical Development
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methoxyphenyl)methanone: is being explored for its potential in pharmaceutical development, particularly as a scaffold for drug design. Its unique bicyclic structure allows for the creation of backbone-constrained analogues of γ-amino butyric acid (GABA) derivatives, which are crucial in the development of drugs for neurological disorders . This compound’s structural rigidity can enhance the selectivity and efficacy of therapeutic agents.
Neuroprotective Agents
Research has shown that derivatives of this compound can act as neuroprotective agents. The presence of the 3-fluoro-4-methoxyphenyl group is significant in modulating the activity of neurotransmitter systems, potentially offering protection against neurodegenerative diseases such as Alzheimer’s and Parkinson’s . This makes it a promising candidate for further studies in neuroprotection.
Synthetic Organic Chemistry
In synthetic organic chemistry, 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methoxyphenyl)methanone serves as a versatile intermediate. Its structure allows for various functionalizations, making it useful in the synthesis of complex organic molecules . This compound can be employed in the construction of diverse chemical libraries for drug discovery and development.
Catalysis
This compound has potential applications in catalysis, particularly in palladium-catalyzed reactions. Its bicyclic framework can stabilize transition states and intermediates, enhancing the efficiency of catalytic processes . This makes it valuable in the development of new catalytic systems for organic synthesis.
Material Science
In material science, derivatives of this compound are being investigated for their potential use in the development of novel materials. The rigid bicyclic structure can impart desirable mechanical and thermal properties to polymers and other materials . This could lead to the creation of advanced materials with specific applications in various industries.
Biological Probes
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methoxyphenyl)methanone: can be used as a biological probe to study enzyme interactions and receptor binding. Its unique structure allows for the design of probes that can selectively interact with biological targets, aiding in the elucidation of biochemical pathways and mechanisms . This application is crucial for advancing our understanding of biological systems.
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its potential to serve as a lead compound in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a promising candidate for the treatment of a wide range of diseases . Researchers are particularly interested in its potential applications in oncology and infectious diseases.
Agricultural Chemistry
Lastly, 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methoxyphenyl)methanone is being studied for its potential use in agricultural chemistry. Its derivatives could be developed as agrochemicals, such as pesticides or herbicides, due to their ability to interact with specific biological targets in pests and weeds . This application could contribute to more sustainable agricultural practices.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c1-17-12-3-2-8(4-11(12)14)13(16)15-6-10-5-9(15)7-18-10/h2-4,9-10H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZIDZXTQMOAME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CC3CC2CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-fluorobenzyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2657884.png)
![5-amino-1-[(4-chlorophenyl)methyl]-N-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2657886.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2657888.png)


![4-Allyl-6-(2-aminothiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2657892.png)


![(E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)aniline](/img/structure/B2657899.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2657904.png)
